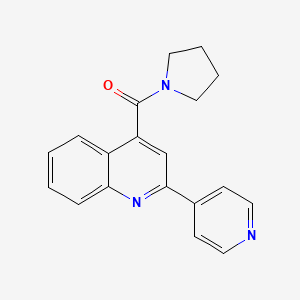![molecular formula C13H15N3O2S B6084335 6-amino-2-{[2-(3-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6084335.png)
6-amino-2-{[2-(3-methylphenoxy)ethyl]thio}-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-2-{[2-(3-methylphenoxy)ethyl]thio}-4-pyrimidinol is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. It is a pyrimidine derivative that has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 6-amino-2-{[2-(3-methylphenoxy)ethyl]thio}-4-pyrimidinol is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or pathways involved in cancer cell proliferation or inflammation. It has also been suggested that it may act by disrupting fungal cell membranes.
Biochemical and Physiological Effects
Studies have shown that 6-amino-2-{[2-(3-methylphenoxy)ethyl]thio}-4-pyrimidinol has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and inhibit the production of inflammatory cytokines. Additionally, it has been shown to have antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-amino-2-{[2-(3-methylphenoxy)ethyl]thio}-4-pyrimidinol in lab experiments is its potential therapeutic properties. It has shown promise as an anticancer, anti-inflammatory, and antifungal agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-amino-2-{[2-(3-methylphenoxy)ethyl]thio}-4-pyrimidinol. One direction is to further investigate its mechanism of action and optimize its use as an anticancer, anti-inflammatory, and antifungal agent. Another direction is to study its potential use in other therapeutic areas, such as autoimmune diseases or infectious diseases. Additionally, future studies could focus on improving the synthesis method to increase yield and purity.
Synthesemethoden
The synthesis of 6-amino-2-{[2-(3-methylphenoxy)ethyl]thio}-4-pyrimidinol has been achieved using different methods. One of the methods involves the reaction of 2,4-dichloro-5-methylpyrimidine with 2-(3-methylphenoxy)ethyl mercaptan in the presence of a base such as potassium carbonate. The resulting intermediate product is then treated with ammonia to yield 6-amino-2-{[2-(3-methylphenoxy)ethyl]thio}-4-pyrimidinol. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
6-amino-2-{[2-(3-methylphenoxy)ethyl]thio}-4-pyrimidinol has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have antiproliferative activity against cancer cells and has been studied as a potential anticancer agent. It has also been studied for its anti-inflammatory properties and has shown to inhibit the production of inflammatory cytokines. Additionally, it has been studied for its potential use as an antifungal agent.
Eigenschaften
IUPAC Name |
4-amino-2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-3-2-4-10(7-9)18-5-6-19-13-15-11(14)8-12(17)16-13/h2-4,7-8H,5-6H2,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNRHFQHJLCIKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(cyclopropylmethyl)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6084255.png)
![2-phenyl-4-[4-(tetrahydro-2H-thiopyran-4-yl)-1-piperazinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B6084258.png)
![4-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B6084263.png)

![4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B6084279.png)
![2-(5-acetyl-3-thienyl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6084282.png)
![(3-chlorophenyl){1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanone](/img/structure/B6084287.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(2-pyridinylcarbonyl)prolinamide](/img/structure/B6084294.png)
![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6084308.png)
![1-[1-({1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6084316.png)
![N-(5-{[(2-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6084321.png)

![1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B6084351.png)
